3-Chloro-4-(piperazin-1-yl)aniline chemical structure and molecular weight
3-Chloro-4-(piperazin-1-yl)aniline chemical structure and molecular weight
The following technical guide details the chemical structure, synthesis, and characterization of 3-Chloro-4-(piperazin-1-yl)aniline , a critical intermediate in the development of bioactive small molecules.
Executive Summary
3-Chloro-4-(piperazin-1-yl)aniline (CAS: 1225221-12-4) is a bifunctional aromatic scaffold widely utilized in medicinal chemistry.[1] It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the unique juxtaposition of an electron-rich aniline moiety (amenable to acylation or reductive amination) and a piperazine ring (enhancing aqueous solubility and pharmacokinetic profiles). This compound is frequently employed as a precursor for kinase inhibitors, antifungal agents, and G-protein coupled receptor (GPCR) ligands.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The following data establishes the baseline identity for procurement and validation purposes.
| Property | Specification |
| IUPAC Name | 3-Chloro-4-(piperazin-1-yl)aniline |
| Common Synonyms | 1-(4-Amino-2-chlorophenyl)piperazine; 4-Amino-2-chloro-1-(piperazin-1-yl)benzene |
| CAS Number | 1225221-12-4 |
| Molecular Formula | |
| Molecular Weight | 211.69 g/mol |
| Exact Mass | 211.0876 |
| SMILES | ClC1=C(N2CCNCC2)C=CC(N)=C1 |
| Physical State | Solid (typically off-white to pale brown powder) |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid; sparingly soluble in water (neutral pH) |
Structural Analysis & Molecular Geometry
Understanding the electronic and steric environment of this molecule is crucial for predicting its reactivity during drug synthesis.
Electronic Effects
-
Aniline Nitrogen (
): Acts as a -donor, increasing electron density on the aromatic ring, making the ortho- and para-positions susceptible to electrophilic aromatic substitution (though the meta-chlorine moderates this). -
Chlorine Substituent (
): Provides a steric handle and lipophilic bulk. Electronically, it is inductively withdrawing (-I) but mesomerically donating (+M), ultimately deactivating the ring slightly compared to a pure aniline. Crucially, it forces the adjacent piperazine ring to twist out of coplanarity with the benzene ring to minimize steric clash ( strain). -
Piperazine Ring (
): The nitrogen attached to the phenyl ring ( ) is -hybridized due to resonance with the aromatic system. The distal nitrogen ( ) remains a basic secondary amine ( ), serving as a key handle for further functionalization (e.g., alkylation or amide coupling).
3D Conformation
The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The bond between the aromatic ring and the piperazine nitrogen has restricted rotation due to the orthosteric hindrance of the chlorine atom.
Synthesis & Manufacturing Protocol
The synthesis of 3-Chloro-4-(piperazin-1-yl)aniline typically follows a Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Figure 1: Two-step synthetic pathway starting from commercially available fluoronitrobenzene derivatives.
Detailed Experimental Protocol
Step 1:
-
Charge: To a reaction vessel, add 3-chloro-4-fluoronitrobenzene (1.0 eq) and Piperazine (3.0 eq). Note: Excess piperazine is used to prevent the formation of the bis-aryl byproduct.
-
Solvent: Dissolve in DMF (Dimethylformamide) or DMSO (5 vol).
-
Base: Add Potassium Carbonate (
) (1.5 eq). -
Reaction: Heat to 80-90°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the fluoronitrobenzene.
-
Workup: Pour the mixture into ice water. The intermediate, 3-chloro-4-(piperazin-1-yl)nitrobenzene , typically precipitates as a yellow solid. Filter, wash with water, and dry.
Step 2: Nitro Reduction
-
Charge: Dissolve the nitro intermediate in Methanol or Ethanol .
-
Catalyst: Add 10% Pd/C (5-10 wt% loading).
-
Hydrogenation: Stir under a hydrogen atmosphere (
balloon or mild pressure, 1-3 atm) at room temperature for 2–4 hours. Alternative: Iron powder ( ) with Ammonium Chloride ( ) in aqueous ethanol can be used if halogen dehalogenation (loss of Cl) is observed with Pd/C. -
Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
-
Isolation: Recrystallize from Ethanol/Hexane or convert to the hydrochloride salt (using HCl/Dioxane) for long-term stability.
Analytical Characterization (QC)
To ensure the integrity of the scaffold before using it in downstream applications, the following spectral features must be validated.
Expected NMR Signals ( -DMSO)
-
Aromatic Region (
6.5 – 7.2 ppm):-
Look for an ABX system (due to 1,3,4-substitution).
-
ppm (d,
Hz, - proton between Cl and ). -
ppm (dd,
). -
ppm (d,
- ortho to piperazine).
-
-
Amine Protons:
-
ppm (broad s, 2H,
). -
ppm (broad s, 1H, Piperazine
, often exchanged/invisible).
-
ppm (broad s, 2H,
-
Aliphatic Region (
2.8 – 3.0 ppm):-
Two distinct multiplets for the piperazine ring protons (4H each). The protons ortho to the aniline nitrogen will be slightly downfield compared to the distal protons.
-
Mass Spectrometry (ESI-MS)
-
Target Ion (
): 212.1 m/z (for isotope). -
Isotope Pattern: A distinct M+2 peak at 214.1 m/z with ~33% intensity of the base peak, confirming the presence of one Chlorine atom.
Quality Control Decision Tree
Figure 2: Workflow for validating the chemical identity and purity of the synthesized intermediate.
Applications in Drug Discovery[8]
This molecule is a versatile "linker" scaffold.
-
Kinase Inhibitors: The aniline amine is frequently converted to a urea or amide to bind into the ATP-binding pocket (hinge region) of kinases.
-
Antifungals: The piperazine moiety mimics the structure found in azole antifungals (e.g., Itraconazole, Posaconazole), improving the pharmacokinetic profile by enhancing basicity and lipophilicity balance (
). -
Antibacterials: Analogous to the oxazolidinone class (Linezolid), where the aniline nitrogen is cyclized to form the core pharmacophore.
Handling & Safety Protocols
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the hydrochloride salt is more stable.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly within a fume hood to avoid inhalation of dust.
References
-
Smolecule. (2023). 3-Chloro-4-(piperazin-1-yl)aniline - Synthesis Methods and Applications.Link
-
Gu, J., et al. (2021).[2] Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate.[2][3] Zeitschrift für Kristallographie - New Crystal Structures.[2] Link
-
PubChem. (2024). Compound Summary: 3-Chloro-4-(piperazin-1-yl)aniline (CAS 1225221-12-4).[1]Link
-
Santa Cruz Biotechnology. (2024). 3-chloro-4-(piperidin-1-yl)aniline Product Data. (Analogous structure reference). Link
-
Google Patents. (2016). Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).Link
